Dibenzofuran, bromodichloro-
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1,2-dichlorodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5BrCl2O/c13-7-5-9-10(12(15)11(7)14)6-3-1-2-4-8(6)16-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNPMASPRORBMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=C(C=C3O2)Br)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80147962 | |
| Record name | Dibenzofuran, bromodichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80147962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107227-60-1 | |
| Record name | Dibenzofuran, bromodichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107227601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzofuran, bromodichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80147962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Bromodichlorodibenzofuran and Derivatives
Laboratory-Scale Synthesis Approaches
Modern organic synthesis provides a versatile toolbox for the preparation of complex aromatic compounds like halogenated dibenzofurans. These methods range from direct functionalization of the core structure to intricate coupling reactions that build the heterocyclic system from simpler components.
The direct introduction of bromine and chlorine atoms onto the dibenzofuran (B1670420) skeleton is achieved through electrophilic aromatic substitution. The reactivity and regioselectivity of these reactions are influenced by the electronic properties of the dibenzofuran ring and the specific catalysts employed. Mechanistic analyses have shown that positions 1, 4, 6, and 9, as well as 2, 3, 7, and 8 on the aromatic structure, are particularly susceptible to bromination substitution reactions. nih.gov The choice of metal catalyst can influence the reactivity and the final distribution of isomers. nih.gov For instance, iron-containing catalysts have demonstrated high activity in promoting the synthesis of highly brominated dibenzofurans. nih.gov The synthesis of a mixed bromodichlorodibenzofuran would typically involve a sequential halogenation strategy, where the conditions for each step (bromination and chlorination) are carefully controlled to achieve the desired substitution pattern.
Ring-forming reactions are a powerful alternative to direct halogenation for synthesizing specifically substituted dibenzofurans. These methods construct the central furan (B31954) ring from two separate aromatic precursors.
The Ullmann condensation or coupling is a classic method that utilizes copper catalysis to form biaryls or diaryl ethers. organic-chemistry.org In the context of dibenzofuran synthesis, an intramolecular Ullmann-type reaction can be employed to cyclize a 2-hydroxy-2'-halobiphenyl derivative, forming the C-O bond of the furan ring. nih.gov This strategy is advantageous as it allows for the use of precursors that already contain the desired bromine and chlorine substituents in specific positions, thereby controlling the final structure of the product. The reaction typically requires high temperatures, but modern advancements have introduced ligands that facilitate the coupling under milder conditions. organic-chemistry.org
Palladium-catalyzed cross-coupling reactions offer a more versatile and efficient modern approach. biointerfaceresearch.com These methods enable the intramolecular cyclization of diaryl ethers to yield dibenzofurans, often under mild conditions with high functional group tolerance. organic-chemistry.orgacs.org For example, an efficient synthesis of dibenzofurans from o-iododiaryl ethers can be achieved using a reusable Pd/C catalyst under ligand-free conditions. organic-chemistry.orgnih.gov Another advanced strategy involves a palladium-catalyzed phenol-directed C-H activation/C-O cyclization, which uses air as the oxidant. acs.org By starting with appropriately substituted brominated and chlorinated phenols and aryl halides, these palladium-catalyzed methods can be precisely tailored to synthesize specific bromodichlorodibenzofuran isomers.
| Coupling Strategy | Catalyst System | Typical Precursors | Key Advantage |
| Ullmann Coupling | Copper (Cu) powder, Cu(I) salts | 2-Hydroxy-2'-halobiphenyls | Effective for specific C-O bond formation. |
| Pd-Catalyzed C-H Activation | Palladium(II) acetate (Pd(OAc)₂) | Diaryl ethers | High efficiency and functional group tolerance. acs.org |
| Pd/C Catalyzed Cyclization | Palladium on Carbon (Pd/C) | o-Iododiaryl ethers | Reusable catalyst and ligand-free conditions. organic-chemistry.orgnih.gov |
A novel approach for constructing the dibenzofuran core involves the oxodefluorination of fluoroarenes. This method utilizes activated γ-Alumina (γ-Al₂O₃) to promote the reaction, which notably does not require an oxygen-containing precursor. researchgate.net Instead, an external oxygen source, such as potassium tert-butoxide, can serve as an O²⁻ synthon. researchgate.net This technique is particularly useful for creating the fundamental dibenzofuran skeleton from readily available fluorinated biphenyls. researchgate.net To produce bromodichlorodibenzofuran via this route, the synthesized dibenzofuran core would subsequently undergo controlled bromination and chlorination reactions as described in section 2.1.1.
The synthesis of precisely substituted dibenzofurans often necessitates multi-step reaction sequences that combine several synthetic strategies. youtube.com A common pathway involves the initial synthesis of a substituted diaryl ether, which is then cyclized to form the dibenzofuran ring. For example, a reaction between an o-iodophenol and a silylaryl triflate in the presence of cesium fluoride (CsF) can produce an O-arylated product, which is subsequently cyclized using a palladium catalyst to yield the dibenzofuran. acs.org This approach allows for the strategic placement of substituents on the starting materials, which are then carried through to the final product. An efficient combinatorial route to substituted 3-phenylbenzofurans, for instance, involves bromination of acetophenones, substitution with phenols, and subsequent cyclodehydration. rsc.org Such multi-step syntheses provide the control needed to access complex substitution patterns like that of bromodichlorodibenzofuran.
Synthesis of Related Halogenated Dibenzofuran Analogues
The synthetic methodologies used for bromodichlorodibenzofuran are broadly applicable to a wide range of other halogenated dibenzofuran analogues. The synthesis of polybrominated dibenzofurans (PBDFs) and polychlorinated dibenzofurans (PCDFs) often employs the same core reactions, such as intramolecular cyclizations of halogenated diaryl ethers or direct halogenation of the parent ring. epa.gov For example, the introduction of a bromine atom at specific positions of the furan ring has been used to create various bromo-derivatives of benzofurans. nih.gov The choice of starting materials and the sequence of halogenation and cyclization steps are the primary determinants of the final product's halogen substitution pattern. Research into the synthesis of these analogues is driven by their presence as environmental contaminants and the need for analytical standards for their detection. epa.gov
Optimization of Synthetic Pathways and Yields
Optimizing the synthesis of halogenated dibenzofurans is crucial for improving reaction efficiency and product yield. Key parameters that are often adjusted include the choice of catalyst, ligands, base, solvent, reaction temperature, and time. For copper-catalyzed Ullmann reactions, the addition of specific ligands can significantly improve yields and allow for milder reaction conditions. researchgate.net In palladium-catalyzed cross-coupling reactions, the selection of the phosphine ligand is critical for the efficiency of the catalytic cycle. scielo.org.mx The development of computer algorithms to traverse the network of known organic reactions allows for the parallel optimization of synthetic pathways, considering factors like the cost of starting materials and labor to identify the most efficient route to a target molecule. fairlystable.org
| Parameter | Influence on Reaction | Example of Optimization |
| Catalyst | Governs the reaction mechanism and rate. | Using reusable Pd/C improves sustainability and simplifies purification. biointerfaceresearch.com |
| Ligand | Stabilizes the metal catalyst and influences reactivity and selectivity. | Employing pyridine-2-aldoxime as a ligand in Ullmann-type reactions. |
| Solvent | Affects solubility of reagents and can influence reaction pathways. | Using pivalic acid instead of acetic acid in Pd-catalyzed C-C bond formation for higher yields. organic-chemistry.org |
| Temperature | Controls the rate of reaction and can affect side-product formation. | Lowering temperature in Ullmann reactions from >200 °C to ~70 °C with improved reagents. organic-chemistry.org |
| Base | Can act as a proton scavenger or participate in the catalytic cycle. | Using K₂CO₃ in one-pot syntheses of functionalized dibenzofurans. researchgate.net |
Formation Pathways and Environmental Genesis of Bromodichlorodibenzofuran
Anthropogenic Formation Mechanisms
The majority of bromodichlorodibenzofuran releases into the environment stem from human activities, particularly those involving heat and the presence of bromine, chlorine, and organic matter.
De Novo Synthesis in Thermal Processes
De novo synthesis is a critical formation pathway for bromodichlorodibenzofurans, occurring in the post-flame, cool zones of combustion systems at temperatures typically between 200°C and 400°C. unimib.it This process involves the synthesis of the dibenzofuran (B1670420) structure from elemental carbon and sources of bromine and chlorine on the surface of fly ash particles. unimib.it The reaction is essentially a surface-catalyzed process where the carbon matrix of the fly ash, in the presence of oxygen, bromine, and chlorine, leads to the formation of these mixed halogenated compounds. unimib.it
Key factors influencing de novo synthesis include temperature, the presence of metal catalysts, and the composition of the fuel and flue gas. unimib.itnih.gov Laboratory experiments have demonstrated the formation of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) from activated carbon in the presence of a bromine source like cupric bromide (CuBr2). nih.govua.es The presence of both bromine and chlorine in the combustion process, which can vary depending on the waste type, results in the formation of polybrominated-chlorinated dibenzo-p-dioxins/dibenzofurans (PBCDD/Fs). pops.int The ratio of bromine to chlorine in the fuel often correlates with the ratio of these halogens in the resulting PBCDD/F congeners. pops.int
Precursor-Based Formation Pathways (e.g., Chlorophenol, Chlorobenzene Pathways)
In addition to de novo synthesis, bromodichlorodibenzofurans can be formed from the transformation of precursor compounds. This pathway involves the reaction of chlorinated and brominated aromatic compounds, such as chlorophenols, chlorobenzenes, and their brominated analogues, at elevated temperatures. unimib.itlsu.edu These precursor molecules can undergo condensation and cyclization reactions to form the dibenzofuran structure. nih.gov
For instance, the pyrolysis of monochlorophenols has been shown to produce dichlorodibenzofurans. unimib.it Similarly, brominated phenols can act as precursors. unimib.it In environments where both chlorinated and brominated precursors are present, the formation of mixed halogenated dibenzofurans like bromodichlorodibenzofuran is highly probable. The presence of catalysts, such as metal oxides on fly ash, can significantly influence the efficiency and product distribution of these precursor-driven reactions. unimib.itnih.gov
Combustion and Incineration Processes
Combustion and incineration are major sources of bromodichlorodibenzofurans. diva-portal.orgtaylorfrancis.comcedengineering.com These processes provide the necessary conditions—high temperatures, organic matter, and sources of chlorine and bromine—for the formation of these compounds. epa.gov Municipal solid waste incinerators, hazardous waste incinerators, and facilities co-processing waste in cement kilns are all potential sources. pops.intenvironmentclearance.nic.in
The presence of brominated flame retardants (BFRs) in many consumer products, such as plastics in electronics, furniture, and textiles, contributes significantly to the bromine input in waste streams. diva-portal.orgpops.int When these materials are incinerated, BFRs can act as precursors for the formation of polybrominated and mixed halogenated dibenzofurans. nih.govdiva-portal.org Uncontrolled combustion, such as accidental fires and open burning of waste, can lead to even higher emissions of these compounds due to less-than-optimal combustion conditions. pops.intnih.gov
Formation Conditions in Combustion
| Parameter | Condition | Impact on Formation |
|---|---|---|
| Temperature | 200°C - 400°C | Optimal range for de novo synthesis on fly ash. unimib.it |
| Oxygen | Presence required | Essential for the oxidation reactions in both de novo and precursor pathways. ua.es |
| Precursors | Chlorophenols, Chlorobenzenes, Brominated Flame Retardants | Can lead to higher yields of bromodichlorodibenzofurans. unimib.itnih.gov |
| Catalysts | Copper, Iron oxides | Enhance the rate of formation. nih.govnih.govnih.gov |
Industrial Byproduct Generation
Certain industrial processes, outside of waste incineration, can also generate bromodichlorodibenzofurans as unintentional byproducts. Metallurgical industries, for example, have been identified as sources of PBDD/Fs and PBCDD/Fs, sometimes in quantities similar to or greater than their chlorinated counterparts. pops.intpops.int The high temperatures involved in smelting and other metallurgical operations, combined with the potential presence of chlorinated and brominated compounds in scrap metal and other raw materials, create a conducive environment for their formation.
The production and processing of certain chemicals can also lead to the formation of these compounds. For example, PBDD/Fs have been found as impurities in some commercial BFR mixtures. pops.int Furthermore, thermal stress during the processing of plastics containing BFRs, such as in extrusion and molding, can lead to the formation of brominated dibenzofurans. nih.gov
Influence of Catalysts and Matrix Effects on Formation
The formation of bromodichlorodibenzofurans in thermal processes is significantly influenced by the presence of catalysts and the physical and chemical properties of the solid matrix, such as fly ash. unimib.itnih.gov Metal compounds, particularly oxides and chlorides of copper and iron, are known to catalyze the de novo synthesis and precursor-based formation of halogenated dibenzofurans. nih.govnih.gov
Copper compounds are particularly effective catalysts. nih.govnih.gov They are believed to facilitate the transfer of chlorine and bromine to the carbonaceous matrix and promote the necessary oxidation and condensation reactions. unimib.it Iron oxides, which are often present in higher concentrations in fly ash than copper oxides, also play a catalytic role, though their specific mechanisms and efficiency may differ. nih.gov
Photochemical Formation Pathways
While thermal processes are the primary source of bromodichlorodibenzofurans, photochemical reactions can also contribute to their formation in the environment. diva-portal.org This pathway typically involves the transformation of other brominated compounds, particularly certain types of brominated flame retardants, upon exposure to ultraviolet (UV) radiation, such as from sunlight. nih.gov
For example, studies have shown that the photolysis of polybrominated diphenyl ethers (PBDEs), a common class of BFRs, can lead to the formation of polybrominated dibenzofurans (PBDFs). nih.gov If the starting material or the reaction environment also contains a source of chlorine, the formation of mixed halogenated species like bromodichlorodibenzofuran is possible. The photolytic degradation of bromo-chlorodibenzofurans has been observed to proceed via debromination to form chlorinated dibenzofurans. epa.gov
Natural Occurrence and Biogenic Formation
While the primary sources of brominated and chlorinated dibenzofurans are anthropogenic, particularly from combustion processes, evidence suggests pathways for natural and biogenic formation. Organobromine compounds are known to be produced by a variety of marine and terrestrial organisms, including plants, algae, bacteria, and fungi. rsc.org Over 1600 distinct organobromine compounds have been identified from natural sources. rsc.org
The biogenic formation of bromodichlorodibenzofuran is considered a potential, though less documented, pathway compared to its formation during thermal processes. The enzymatic processes within certain organisms can lead to the halogenation of organic precursor molecules. While direct evidence for the complete biogenic synthesis of bromodichlorodibenzofuran is limited, the fundamental biochemical mechanisms that could lead to its formation are recognized.
Research into the natural occurrence of mixed halogenated dibenzofurans has identified these compounds in environmental samples, such as sediment and aquatic life, distant from direct industrial or combustion sources. For instance, mixed brominated/chlorinated dibenzo-p-dioxins have been found in sponges from the Baltic Sea, suggesting potential natural formation or long-range transport of these compounds. diva-portal.org
The table below summarizes potential precursors and environments for the natural formation of halogenated dibenzofurans.
| Potential Precursor Type | Potential Natural Source/Environment | Formation Process |
| Brominated Phenols | Marine Algae, Sponges | Enzymatic Halogenation & Coupling |
| Chlorinated Phenols | Terrestrial & Marine Bacteria, Fungi | Enzymatic Halogenation & Coupling |
| Mixed Halogenated Precursors | Environments with both Bromine and Chlorine | Co-metabolism by microorganisms |
Isomer Profiles and Fingerprinting of Formation Sources
The specific arrangement of bromine and chlorine atoms on the dibenzofuran structure results in numerous possible isomers for bromodichlorodibenzofuran. The relative abundance of these different isomers, known as the isomer profile, can serve as a "fingerprint" to trace the compound back to its formation source. nih.govcatchmentbasedapproach.orgusgs.gov Different formation pathways—such as industrial processes, waste incineration, or natural biogenesis—are expected to produce distinct and characteristic isomer patterns. nih.govresearchgate.net
Source fingerprinting is a technique that uses the unique chemical properties of substances to identify their origin. catchmentbasedapproach.orgusgs.govmdpi.com In the context of bromodichlorodibenzofuran, this involves comparing the isomer profile of a sample from the environment to the profiles of known sources. catchmentbasedapproach.orgusgs.gov For example, the combustion of plastics containing specific types of brominated flame retardants will generate a different isomer signature compared to the de novo synthesis pathway in a municipal waste incinerator, where the precursors are more varied. osti.govacs.org
Studies on polybrominated dibenzofurans (PBDFs) and mixed halogenated dibenzofurans (PXDFs) at e-waste sites have shown that isomer profiles can help elucidate formation pathways. acs.org For instance, a high proportion of certain PBDF isomers may indicate they were formed from the breakdown of polybrominated diphenyl ethers (PBDEs), a common type of flame retardant. acs.orgacs.org Subsequent Br-to-Cl exchange reactions during combustion can then lead to the formation of bromodichlorodibenzofurans with a corresponding isomer pattern. acs.org
The following table illustrates how different formation sources can theoretically lead to different isomer profiles of bromodichlorodibenzofuran.
| Formation Source | Key Precursors | Expected Isomer Profile Characteristics |
| E-waste Incineration | Polybrominated Diphenyl Ethers (PBDEs), Chlorinated Polymers | Dominated by isomers formed from PBDE degradation followed by chlorine substitution. researchgate.netacs.org |
| Municipal Solid Waste Incineration | Varied organic matter, plastics (PVC), brominated materials | A complex mixture of isomers from both precursor and de novo synthesis pathways. osti.gov |
| Natural/Biogenic Formation | Halogenated natural organic matter | Potentially highly specific isomer patterns based on enzymatic selectivity, though not yet well-characterized. |
Environmental Transport, Distribution, and Transformation of Bromodichlorodibenzofuran
Environmental Compartmentalization and Distribution Dynamics
Dibenzofuran (B1670420), bromodichloro- and other polyhalogenated dibenzofurans (PHDFs) are subject to transport and distribution between air, water, and soil inchem.org. Their specific partitioning is influenced by factors such as molecular weight and hydrophobicity. These compounds are structurally similar to polychlorinated and polybrominated dibenzofurans and share many of their environmental fate characteristics pops.int. Due to their persistence and potential for bioaccumulation, they are considered persistent organic pollutants (POPs) who.intmdpi.com.
Atmospheric Transport and Dispersal
Atmospheric transport is a primary mechanism for the extensive environmental distribution of bromodichlorodibenzofurans, particularly from emission sources like industrial combustion and incineration epa.govnih.gov. In the atmosphere, these compounds exist in both a gaseous phase and adsorbed to particulate matter inchem.orgosti.gov. The distribution between these two phases is dependent on the compound's molecular weight and the ambient temperature inchem.orgosti.gov.
Lower halogenated compounds, including mixed halogenated dibenzofurans with fewer halogen atoms, are more likely to be found in the vapor phase inchem.org. Conversely, higher halogenated congeners tend to adsorb to airborne particles inchem.org. This atmospheric transport can be long-range, leading to the presence of related halogenated compounds in remote areas far from their original sources who.int. The atmospheric half-lives for mixed brominated/chlorinated dibenzofuran congeners have been calculated to range from 5.7 to 435 days, indicating their potential for long-distance travel pops.int.
Aquatic Transport and Sedimentation
In aquatic environments, the transport of hydrophobic compounds like bromodichlorodibenzofuran is largely dictated by their association with sediment. fondriest.comscielo.br. Due to their low water solubility, these compounds readily adsorb to suspended organic and inorganic particles in the water column fondriest.com. The movement of these particles, known as sediment transport, is driven by water flow and is a key process in the distribution of contaminants within aquatic systems fondriest.comresearchgate.net.
When water flow decreases, these particles settle in a process called sedimentation, leading to the accumulation of bromodichlorodibenzofuran in the bottom sediments of rivers, lakes, and coastal areas fondriest.com. Sediments, therefore, act as a significant reservoir or sink for these persistent pollutants mdpi.com. Over time, these accumulated contaminants can be reintroduced into the water column through resuspension or can be buried deeper in the sediment bed mdpi.com. The presence of aquatic vegetation can also influence local hydrology and sedimentation rates, thereby affecting the transport and deposition of associated contaminants nih.gov.
Soil Sequestration and Mobility
Once deposited onto land, the fate of bromodichlorodibenzofuran is governed by its interaction with soil components. Its high hydrophobicity and low water solubility result in strong adsorption to soil organic matter and clay particles mdpi.comacs.org. This process, known as sequestration, significantly limits its mobility and the potential for leaching into groundwater who.intacs.org.
Less volatile and more highly halogenated compounds are particularly stable in soil profiles with minimal translocation acs.org. However, the presence of co-contaminants like organic solvents could potentially increase mobility who.int. While microbial degradation can occur for some organic pollutants in soil, the persistence of halogenated dioxins and furans is generally high nih.govacs.org. Studies on related brominated compounds indicate that degradation in soil is a slow process, with half-lives potentially exceeding six months inchem.orgpops.int. The strong binding to soil particles makes these compounds less available for biological uptake or degradation, contributing to their long-term persistence in the terrestrial environment acs.org.
Abiotic Transformation Processes
Abiotic transformation refers to the degradation of a chemical compound through non-biological processes. For bromodichlorodibenzofuran, the primary abiotic transformation pathways are photolysis and, to a lesser extent, hydrolysis.
Photolytic Degradation Pathways
Photolysis, or degradation by light, is a significant transformation process for brominated aromatic compounds in the environment pops.int. Bromodichlorodibenzofuran, when exposed to sunlight, can undergo photolytic degradation. Research on related polybrominated dibenzofurans (PBDFs) shows that the process typically involves reductive dehalogenation, where halogen atoms are sequentially removed from the molecule pops.int.
The rate of photolysis is influenced by several factors:
Degree and Type of Halogenation: The carbon-bromine (C-Br) bond is generally more susceptible to photolysis than the carbon-chlorine (C-Cl) bond. Therefore, bromine atoms are preferentially lost during photodegradation nih.gov. Higher brominated congeners tend to degrade more rapidly than lower brominated ones nih.gov.
Environmental Matrix: Photodegradation is most rapid when the compound is dissolved in an organic solvent. The process is significantly slower when the compound is adsorbed onto surfaces such as soil or atmospheric particles pops.int.
Reaction Products: The photolytic degradation of a bromodichlorodibenzofuran molecule would likely lead to the formation of dibenzofurans with fewer halogen atoms. The preferential loss of bromine can result in the transformation into more chlorinated analogues, which may exhibit different persistence and toxicity profiles pops.int.
Hydrolysis Mechanisms in Aqueous Environments
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For many organic compounds, this can be a significant degradation pathway in aquatic environments. However, halogenated aromatic compounds like bromodichlorodibenzofuran are generally resistant to hydrolysis under typical environmental pH and temperature conditions.
Data Tables
Table 1: Environmental Distribution of Bromodichlorodibenzofuran
| Environmental Compartment | Primary Transport/Distribution Mechanism | Key Factors | Persistence/Sequestration |
| Atmosphere | Long-range atmospheric transport in vapor and particulate phases. inchem.orgepa.gov | Molecular weight, ambient temperature, vapor pressure. inchem.orgosti.gov | Subject to photolytic degradation; half-lives can be extensive. pops.int |
| Aquatic Systems | Adsorption to suspended particles and subsequent sediment transport. fondriest.com | Water flow rate, particle size, organic content of sediment. fondriest.com | High potential for accumulation in bottom sediments. mdpi.com |
| Soil | Strong adsorption (sequestration) to organic matter and clay. mdpi.comacs.org | Soil organic matter content, clay content, soil pH. acs.org | High persistence due to limited mobility and slow degradation. nih.govpops.int |
Table 2: Factors Influencing Abiotic Transformation of Bromodichlorodibenzofuran
| Transformation Process | Influencing Factor | Effect on Degradation Rate |
| Photolysis | Light Intensity | Higher intensity increases the rate. mdpi.com |
| Environmental Matrix | Faster in solution; slower when adsorbed to soil/particles. pops.int | |
| Halogenation | C-Br bonds are more photoreactive than C-Cl bonds. nih.gov | |
| Degree of Bromination | Higher bromination can lead to faster initial degradation. nih.gov | |
| Hydrolysis | pH | Generally insignificant effect under environmental conditions. |
| Temperature | Generally insignificant effect under environmental conditions. | |
| Molecular Structure | Aromatic C-Br and C-Cl bonds are highly resistant to hydrolysis. nih.govmsu.edu |
The environmental fate of halogenated dibenzofurans, including bromodichlorodibenzofuran, is a significant area of research due to their persistence and potential for long-range transport. The specific distribution and transformation of these compounds are governed by a complex interplay of physical, chemical, and biological processes.
Biotransformation and Biodegradation Studies
The microbial breakdown of halogenated aromatic compounds is a key process in their environmental detoxification. Research into the biotransformation of bromodichlorodibenzofuran is crucial for understanding its persistence and for developing potential bioremediation strategies.
Microbial Degradation Pathways and Metabolites
The microbial degradation of dibenzofurans, including their halogenated derivatives, is often initiated by dioxygenase enzymes. While specific studies on bromodichlorodibenzofuran are limited, research on related compounds provides insight into potential pathways. For instance, the angular dioxygenase from Terrabacter sp. strain DBF63 has been shown to attack the angular position of dibenzofuran, leading to the formation of unstable hemiacetals that spontaneously resolve to form 2,2',3-trihydroxybiphenyl. This initial hydroxylation is a critical step that primes the aromatic ring for further degradation.
Subsequent steps in the degradation pathway typically involve meta-cleavage of the dihydroxylated biphenyl (B1667301) intermediate, followed by a series of hydrolytic and oxidative reactions to yield intermediates of central metabolism, such as pyruvate (B1213749) and acetaldehyde. The presence of halogen substituents, such as bromine and chlorine, on the dibenzofuran ring can significantly influence the rate and regioselectivity of the initial enzymatic attack and the subsequent metabolic steps.
Reductive Dehalogenation Mechanisms
Under anaerobic conditions, reductive dehalogenation is a primary mechanism for the breakdown of halogenated aromatic compounds. This process involves the removal of halogen substituents (bromine and chlorine) and their replacement with hydrogen atoms. This is a critical detoxification step, as the toxicity of halogenated dibenzofurans often decreases with a lower degree of halogenation.
Anaerobic microbial consortia have demonstrated the ability to reductively dehalogenate a variety of polychlorinated and polybrominated dibenzofurans. The process is typically slow and requires specific environmental conditions, including the presence of suitable electron donors. The position of the halogen atoms on the dibenzofuran molecule significantly affects the rate of reductive dehalogenation, with lateral halogens often being more readily removed than those in the peri-positions.
Adaptation and Acclimation of Microbial Communities
Microbial communities in contaminated environments can adapt over time to the presence of persistent organic pollutants like bromodichlorodibenzofuran. This adaptation can involve the selection and enrichment of microbial strains capable of utilizing the compound as a growth substrate or co-metabolizing it. The acclimation period can be lengthy, reflecting the time required for genetic mutations, horizontal gene transfer, and shifts in the microbial community structure to develop effective degradation pathways.
The presence of other organic compounds can also influence the adaptation process. For example, the presence of non-halogenated dibenzofuran or other structurally similar compounds may induce the expression of the necessary catabolic enzymes, leading to an enhanced degradation of the more recalcitrant halogenated derivatives.
Bioaccumulation and Bioconcentration Research in Environmental Matrices
The lipophilic nature of bromodichlorodibenzofuran leads to its partitioning into fatty tissues of organisms, resulting in its accumulation in biota and magnification through food webs.
Accumulation Dynamics in Environmental Compartments
Due to their hydrophobicity, brominated and chlorinated dibenzofurans strongly adsorb to organic matter in soil and sediment. This sequestration in sediments can act as a long-term reservoir for these compounds, with the potential for subsequent release back into the water column through bioturbation or other disturbances. The concentration of these compounds in sediments is often orders of magnitude higher than in the overlying water.
The partitioning behavior of bromodichlorodibenzofuran can be described by its octanol-water partition coefficient (Kow), which is expected to be high, indicating a strong tendency to associate with organic phases.
Flux and Fate within Environmental Food Webs
Once in the environment, bromodichlorodibenzofuran can enter the food web. Aquatic organisms can take up the compound directly from the water (bioconcentration) or through their diet (biomagnification). As the compound is transferred to higher trophic levels, its concentration can increase, a process known as biomagnification. This can lead to significant levels of contamination in top predators, such as fish, marine mammals, and birds.
The specific bioaccumulation potential is influenced by factors such as the organism's metabolism, feeding habits, and trophic position. The persistence of bromodichlorodibenzofuran against metabolic breakdown is a key factor contributing to its high potential for biomagnification.
Factors Influencing Bioaccumulation Potential in Environmental Samples
The bioaccumulation of bromodichlorodibenzofuran, a mixed halogenated aromatic compound, in environmental samples is a complex process governed by the interplay of the chemical's intrinsic properties, environmental conditions, and the biological characteristics of exposed organisms. numberanalytics.comstudysmarter.co.uk Bioaccumulation is the net result of the uptake, distribution, and elimination of a substance by an organism from all exposure routes, including water, diet, and sediment. wur.nl For persistent and lipophilic compounds like bromodichlorodibenzofuran, this process can lead to concentrations in organisms that are significantly higher than in the surrounding environment, posing a risk of biomagnification through the food web. diva-portal.org
Research into related polybrominated and polychlorinated dibenzofurans (PBDD/Fs and PCDD/Fs) provides a framework for understanding the key factors that drive the bioaccumulation potential of bromodichlorodibenzofuran. env-health.orgiaeg.com These factors can be broadly categorized into the physicochemical properties of the compound, environmental variables, and biological/ecological characteristics.
Physicochemical Properties
The inherent physical and chemical traits of bromodichlorodibenzofuran are primary determinants of its tendency to accumulate in living tissues.
Lipophilicity (Log Kₒw): The n-octanol/water partition coefficient (Log Kₒw) is a widely accepted indicator of bioaccumulation potential. wur.nl Chemicals with high Log Kₒw values, like bromodichlorodibenzofuran, are lipophilic (fat-loving) and preferentially partition into the lipid-rich tissues of organisms rather than remaining in aqueous environments. numberanalytics.com Studies on related halogenated compounds have shown a relationship between Log Kₒw and the biota-soil accumulation factor (BSAF), with a peak bioaccumulation potential observed for compounds with a Log Kₒw of approximately 6.5. researchgate.net Compounds with Log Kₒw values between 7 and 8 have also been shown to bioaccumulate. ethz.ch
Molecular Structure and Size: The degree and position of halogen (bromine and chlorine) substitution on the dibenzofuran structure influence its bioaccumulation. Research indicates that medium-halogenated congeners tend to have higher bioaccumulation levels. researchgate.net While very large molecules (molecular mass greater than 700) may be less likely to accumulate due to difficulties in passing through biological membranes, the molecular size of bromodichlorodibenzofuran falls within a range conducive to uptake. wur.nl
Persistence and Resistance to Degradation: Bromodichlorodibenzofuran is resistant to environmental and metabolic degradation. env-health.org The ability of an organism to metabolize and excrete a contaminant is a critical factor influencing its bioaccumulation. wur.nlepa.gov Vertebrates possess detoxification mechanisms, but the stability of the bromodichlorodibenzofuran molecule means it is eliminated very slowly, leading to a high potential for accumulation over the organism's lifetime. env-health.orgresearchgate.net
Environmental Factors
The environmental matrix in which bromodichlorodibenzofuran is found significantly affects its availability for uptake by organisms.
Sorption to Organic Matter: Due to its hydrophobicity and low volatility, bromodichlorodibenzofuran has a high affinity for organic carbon in soil, sediment, and airborne particulate matter. diva-portal.orgepa.govinchem.org This strong binding reduces its concentration in the dissolved phase in water, which can limit direct uptake by aquatic organisms across gills. ethz.ch However, it makes ingestion of contaminated soil, sediment, or dust a primary exposure pathway for many species. epa.gov
Bioavailability: The fraction of the total contaminant in an environment that is available for uptake by an organism is its bioavailable fraction. wur.nl For bromodichlorodibenzofuran, bioavailability is influenced by its strong sorption to particulate matter. epa.gov While this may decrease uptake from water, contaminants bound to ingested particles can become bioavailable in the digestive tract. The presence of the compound in recycled materials, such as those used for animal bedding, can also represent an overlooked source of contamination and uptake. nih.gov
Biological and Ecological Factors
The specific traits of an organism and its position in the ecosystem are crucial in determining the extent of contaminant accumulation.
Organism-Specific Characteristics: Factors such as an organism's lipid content, size, age, growth rate, diet, and metabolic capacity all influence bioaccumulation. epa.govnih.gov Organisms with higher lipid content tend to accumulate more lipophilic compounds. numberanalytics.com Feeding behavior, such as whether an organism is a filter-feeder, deposit-feeder, or predator, dictates the primary route and magnitude of exposure. epa.gov
Trophic Position and Biomagnification: As a persistent and bioaccumulative substance, bromodichlorodibenzofuran is subject to biomagnification, where its concentration increases at successively higher levels in the food web. diva-portal.org This occurs because it is not easily metabolized and is stored in fatty tissues, leading to its transfer from prey to predator. wur.nl The detection of related PBDD/Fs in high-trophic-level marine mammals like seals and whales underscores the significance of this process. diva-portal.orgenv-health.org Studies on other brominated compounds have shown a positive correlation between bioaccumulation factors and the trophic level of the species. nih.gov
Table 1: Summary of Factors Influencing Bioaccumulation of Bromodichlorodibenzofuran
| Factor Category | Specific Factor | Influence on Bioaccumulation Potential | Reference |
|---|---|---|---|
| Physicochemical Properties | Lipophilicity (High Log Kₒw) | Increases partitioning into lipid tissues of organisms. | numberanalytics.comwur.nl |
| Molecular Structure | Medium-halogenated congeners show high accumulation potential. | researchgate.net | |
| Persistence | Resists metabolic breakdown, leading to slow elimination and high net accumulation. | wur.nlenv-health.org | |
| Environmental Factors | Sorption to Organic Matter | Reduces availability in water but increases exposure via ingestion of contaminated particles (soil, sediment). | diva-portal.orgepa.gov |
| Bioavailability | Determines the fraction of the chemical that can be taken up by organisms; influenced by the environmental matrix. | wur.nl | |
| Biological & Ecological Factors | Organism Characteristics | Lipid content, diet, metabolic rate, age, and size affect uptake and elimination rates. | numberanalytics.comepa.gov |
| Trophic Position | Enables biomagnification, leading to progressively higher concentrations in predators at the top of the food web. | diva-portal.orgnih.gov |
Table 2: Bioaccumulation Metrics and Their Relevance
| Metric | Description | Relevance to Bromodichlorodibenzofuran |
|---|---|---|
| Bioconcentration Factor (BCF) | Ratio of a chemical's concentration in an organism to its concentration in the surrounding water, assuming water is the only source. | Can underestimate the total bioaccumulation of bromodichlorodibenzofuran as it ignores dietary and sediment uptake pathways. wur.nlethz.ch |
| Bioaccumulation Factor (BAF) | Ratio of a chemical's concentration in an organism to its concentration in the ambient medium (water), considering all exposure routes (water, food, etc.). | A more realistic measure for compounds like bromodichlorodibenzofuran that are transferred through the food web. nih.govexplorationpub.com |
| Biota-Sediment Accumulation Factor (BSAF) | Ratio of a lipid-normalized chemical concentration in an organism to the organic-carbon-normalized concentration in sediment. | Useful for assessing exposure and accumulation in benthic (sediment-dwelling) organisms, a key environmental reservoir for this compound. researchgate.netexplorationpub.com |
| Trophic Magnification Factor (TMF) | Measures the rate at which a chemical's concentration increases per trophic level in a food web. A TMF > 1 indicates biomagnification. | Confirms the potential for bromodichlorodibenzofuran to biomagnify, posing a greater risk to higher-level predators. nih.govexplorationpub.com |
Advanced Analytical Methodologies for Bromodichlorodibenzofuran Detection and Quantification
Sample Preparation and Extraction Techniques for Diverse Matrices
The initial and most critical step in the analysis of bromodichlorodibenzofuran is its effective extraction from the sample matrix. organomation.com The choice of extraction technique is highly dependent on the nature of the sample, which can range from water and soil to biological tissues and industrial products. epa.govnilu.com The primary goal is to quantitatively transfer the target analytes from the sample into a solvent, while minimizing the co-extraction of interfering compounds. acs.orgorganomation.com Incomplete extraction or co-extraction of matrix components can lead to inaccurate quantification and signal suppression during instrumental analysis. organomation.com
Common matrices that are analyzed for halogenated dibenzofurans include:
Soil and sediment nilu.com
Water (drinking, surface, and waste water) nilu.comd-nb.info
Air (both gaseous and particulate phases) epa.gov
Biological samples (e.g., tissues, milk, fish) nilu.comnih.gov
Fly ash and flue gas from combustion processes acs.orgnih.gov
Commercial products and plastics epa.govresearchgate.net
Given the diversity of these matrices, a variety of sample preparation and extraction methods have been developed and optimized. epa.govresearchgate.net
Solid Phase Extraction (SPE) is a widely used technique for the sample preparation of aqueous samples and for the cleanup of sample extracts. researchgate.netnih.gov It is valued for its efficiency, selectivity, reduced solvent consumption compared to traditional liquid-liquid extraction, and potential for automation. researchgate.netresearchgate.net The technique involves passing a liquid sample through a solid adsorbent material (the sorbent), which retains the analytes of interest. Interfering substances can be washed away, and the retained analytes are then eluted with a small volume of a suitable solvent. researchgate.net
For bromodichlorodibenzofuran and other polyhalogenated dibenzo-p-dioxins and dibenzofurans (PHDDs/PHDFs), multi-stage cleanup procedures often employ various SPE sorbents to isolate the target compounds from complex extracts. d-nb.info Common sorbents include:
Silica Gel: Often modified with sulfuric acid or potassium hydroxide (B78521) for removing oxidizable compounds and acidic/basic interferences.
Alumina: Used to separate analytes based on polarity and remove certain interfering compounds.
Florisil: A magnesium-silicate gel used for separating analytes from fatty matrices and is effective in separating polybrominated diphenyl ethers (PBDEs) from PBDD/Fs. researchgate.net
Activated Carbon: Particularly effective for fractionating planar molecules like dioxins and furans from non-planar compounds like polychlorinated biphenyls (PCBs). nih.gov
For aqueous samples, C18 (octadecylsilica) extraction disks are commonly used to trap nonpolar compounds like bromodichlorodibenzofuran from the water phase. d-nb.inforesearchgate.net However, the presence of humic acids in surface water can interfere with the process by binding to the analytes and preventing their retention on the sorbent. researchgate.net Research has shown that acidifying the water sample to approximately pH 2 before SPE significantly improves the recovery of halogenated dioxins and furans by disrupting this association. researchgate.net
Solvent extraction is a fundamental technique for isolating bromodichlorodibenzofuran from solid and semi-solid matrices like soil, sediment, fly ash, and tissues. nilu.comacs.org The process uses organic solvents to dissolve and remove the target analytes from the sample matrix. organomation.com Several methods exist, ranging from classical techniques to more modern, automated approaches.
Soxhlet Extraction: This is a classical and widely used method, often serving as a benchmark for other techniques. thermofisher.com It involves continuously washing the sample with a distilled solvent (such as toluene) for an extended period (typically 18-48 hours). acs.orgthermofisher.com While effective, it is time-consuming and requires large volumes of solvent. acs.orgthermofisher.com
Automated Soxhlet (e.g., Soxtet): This is a more rapid version of the traditional method, reducing extraction times to a few hours and using less solvent. acs.org
Accelerated Solvent Extraction (ASE) / Pressurized Fluid Extraction (PFE): This modern technique uses conventional solvents (e.g., toluene, hexane/acetone mixtures) at elevated temperatures and pressures. acs.orgthermofisher.com These conditions increase the efficiency and speed of the extraction process, allowing for a significant reduction in both extraction time (often less than 30 minutes) and solvent volume compared to Soxhlet. acs.orgthermofisher.com Optimization studies for polyhalogenated dibenzofurans have found that extraction temperature is a critical parameter, with temperatures around 130°C providing quantitative extraction while minimizing the degradation of more highly brominated compounds. acs.org
Ultrasonic Extraction (Sonication): This method uses high-frequency sound waves to agitate a sample in a solvent, enhancing the extraction of analytes from the matrix surface.
The table below provides a comparative overview of common solvent extraction techniques applicable to the analysis of bromodichlorodibenzofuran.
| Feature | Soxhlet Extraction | Automated Soxhlet | Accelerated Solvent Extraction (ASE) |
| Principle | Continuous extraction with fresh, hot solvent. | Faster continuous extraction with boiling solvent. | Extraction with solvent at elevated temperature and pressure. thermofisher.com |
| Typical Time | 18–48 hours acs.orgthermofisher.com | 1–4 hours acs.org | 15–30 minutes acs.orgthermofisher.com |
| Solvent Volume | High (e.g., 250-500 mL) thermofisher.com | Moderate (e.g., 100 mL) acs.org | Low (e.g., < 50 mL) acs.orgthermofisher.com |
| Automation | Low | Moderate | High acs.org |
| Common Solvents | Toluene, Hexane acs.org | Toluene acs.org | Toluene, Hexane/Acetone acs.org |
Chromatographic Separation Techniques
Following extraction and cleanup, the sample extract, which contains a mixture of compounds, must undergo chromatographic separation to isolate individual analytes before detection. thermofisher.com For the analysis of bromodichlorodibenzofuran, the primary challenge is to separate it from a multitude of other halogenated isomers that may be present in the sample and have very similar physical properties. epa.gov High-resolution chromatographic techniques are therefore essential. cdc.gov
Gas Chromatography (GC) is the standard separation technique for volatile and semi-volatile organic compounds like bromodichlorodibenzofuran. thermofisher.comlibretexts.org In GC, a vaporized sample is injected into the instrument and carried by an inert gas (the mobile phase, e.g., helium) through a long, thin tube known as the column (the stationary phase). etamu.eduorganomation.com Compounds are separated based on their boiling points and their relative affinity for the stationary phase coating the inside of the column. etamu.edu Molecules with lower boiling points and less interaction with the column travel faster and elute first, while those with higher boiling points and greater interaction are retained longer. etamu.edu
The time it takes for a compound to travel through the column is its retention time, a characteristic feature used for preliminary identification. etamu.edu After separation in the column, the individual compounds pass into a detector, most commonly a Mass Spectrometer (MS), which provides both quantification and structural identification. thermofisher.comlibretexts.org The combination, known as GC-MS, is a powerful tool for analyzing complex environmental samples. libretexts.org
For the definitive analysis of specific congeners like bromodichlorodibenzofuran, High-Resolution Gas Chromatography (HRGC) is required. epa.govcdc.gov HRGC utilizes very long (e.g., 30-60 meters) and narrow-diameter capillary columns. aaqr.org These columns have a thin film of stationary phase coated on their inner wall, providing a vastly superior separating power compared to older packed columns. This high resolution is necessary to separate the target analyte from closely related isomers, including other brominated, chlorinated, or mixed halogenated dibenzofurans. acs.org
The "gold standard" for the analysis of these compounds is the coupling of HRGC with a High-Resolution Mass Spectrometer (HRMS). acs.orgaaqr.org HRGC-HRMS provides the high selectivity and sensitivity needed to unambiguously identify and quantify trace levels (picogram to femtogram) of bromodichlorodibenzofuran in complex matrices. researchgate.netaaqr.org The HRMS can be set to selectively monitor the exact masses of the ions characteristic of bromodichlorodibenzofuran, effectively filtering out background noise and interferences from other co-eluting compounds. nih.gov
The table below summarizes typical instrument conditions for the analysis of halogenated dibenzofurans using HRGC-HRMS.
| Parameter | Typical Setting/Value | Purpose |
| GC Column | DB-5HT, DB-Dioxin or similar (e.g., 60 m length, 0.25 mm i.d., 0.1-0.25 µm film) aaqr.org | Provides high-resolution separation of congeners. |
| Injector | Splitless | Ensures the entire sample volume is transferred to the column, maximizing sensitivity for trace analysis. aaqr.org |
| Carrier Gas | Helium or Hydrogen | Mobile phase to carry analytes through the column. |
| Oven Program | Temperature ramp (e.g., 150°C to 320°C) | Controls the separation by gradually increasing column temperature to elute compounds based on volatility. |
| MS Ionization | Electron Impact (EI) | Fragments the analyte molecules into a predictable pattern for identification. aaqr.org |
| MS Analyzer | Double Focusing Sector or TOF | Provides high mass resolution to separate ions with very similar mass-to-charge ratios. |
| MS Resolution | >10,000 aaqr.org | Distinguishes analyte ions from potential interferences with high confidence. |
| Detection Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific ions characteristic of the target analyte. epa.gov |
While GC is the primary technique for the final separation and analysis of bromodichlorodibenzofuran, High-Performance Liquid Chromatography (HPLC) plays a crucial role in sample cleanup and fractionation, particularly for complex samples. researchgate.net HPLC separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase packed into a column. nih.gov
In the context of analyzing halogenated dibenzofurans, HPLC is not typically used for the final quantification itself but rather as a powerful cleanup step prior to HRGC-HRMS analysis. d-nb.inforesearchgate.net For instance, a two-dimensional HPLC system using columns with different selectivities, such as graphitized carbon and pyrenyl silica, can be employed. researchgate.net This approach is highly effective for separating different classes of halogenated compounds from each other. A graphitized carbon column, for example, can separate planar molecules like bromodichlorodibenzofuran from non-planar interferences like PCBs. researchgate.net This fractionation simplifies the final extract, reduces the load on the HRGC-HRMS system, and improves the accuracy and reliability of the final measurement. researchgate.net
HPLC is also the primary analytical technique for related compounds that are thermally unstable or not volatile enough for GC analysis, such as the flame retardant tetrabromobisphenol A (TBBPA) and its transformation products. nih.gov
Mass Spectrometric Detection and Characterization
Mass spectrometry (MS) is a cornerstone in the analysis of bromodichlorodibenzofuran, offering unparalleled sensitivity and specificity. Various MS-based techniques are utilized to identify and quantify this compound, each with its unique advantages.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile organic compounds like bromodichlorodibenzofuran. In GC-MS, the gas chromatograph separates the components of a mixture based on their boiling points and interactions with a stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a fingerprint of the molecule, allows for identification.
For halogenated compounds, electron ionization (EI) is a common ionization method. The EI spectra of polybrominated diphenyl ethers (PBDEs), which are structurally related to dibenzofurans, are characterized by molecular ions and ions resulting from the loss of bromine atoms. acs.orgresearchgate.net This fragmentation pattern can aid in the structural elucidation of bromodichlorodibenzofuran. However, the complexity of environmental samples often requires more selective ionization techniques to minimize interferences. researchgate.net
High Resolution Gas Chromatography-High Resolution Mass Spectrometry (HRGC-HRMS)
For the analysis of trace levels of dioxin-like compounds, including mixed halogenated dibenzofurans, high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) is the gold standard. diva-portal.orgnih.govwaters.com This technique offers exceptional selectivity and sensitivity, which is crucial for detecting these compounds in complex matrices. waters.com
HRGC provides superior separation of closely related congeners, while HRMS allows for the measurement of mass-to-charge ratios with very high accuracy, typically to several decimal places. bioanalysis-zone.comiitb.ac.infilab.fr This high mass accuracy enables the differentiation of target analytes from interfering compounds with the same nominal mass. bioanalysis-zone.comuni-rostock.de Regulatory methods, such as EPA Method 1613, mandate the use of HRGC/HRMS for the analysis of chlorinated dioxins and furans, and similar principles are applied to their brominated and mixed halogenated counterparts. well-labs.com The technique typically operates at a mass resolution of 10,000 or greater, ensuring the confident identification and quantification of these toxic compounds. diva-portal.orgwaters.comdiva-portal.org In the analysis of polybrominated/chlorinated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs and PBCDD/Fs) from various emission sources, HRGC/HRMS has been instrumental in identifying and quantifying numerous congeners. nih.gov
Table 1: Typical HRGC-HRMS Operating Parameters for Halogenated Dioxin and Furan (B31954) Analysis
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5HT (or similar), 60 m length, 0.25 mm i.d., 0.1 µm film thickness aaqr.org |
| Injection | Splitless aaqr.org |
| Mass Spectrometer | |
| Instrument | Micromass Autospec Ultima (or equivalent) diva-portal.orgaaqr.org |
| Ionization Mode | Electron Ionization (EI) diva-portal.org |
| Electron Energy | 35 eV diva-portal.org |
| Resolution | >10,000 diva-portal.orgdiva-portal.org |
| Detection Mode | Selected Ion Recording (SIR) diva-portal.orgdiva-portal.org |
Ultra-High-Resolution Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS)
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) offers the highest resolving power and mass accuracy among all mass spectrometry techniques. uni-rostock.demdpi.comlabmanager.commdpi.com This ultra-high resolution allows for the unambiguous determination of elemental compositions of unknown compounds from their exact mass measurements. uni-rostock.demdpi.com
FT-ICR MS has been successfully applied to the analysis of complex mixtures of halogenated compounds, including those found in environmental samples from industrial fires. nih.govacs.org The technique can identify a wide range of chlorinated and mixed chloro/bromo compounds, including halogenated polycyclic aromatic hydrocarbons (PAHs), without the need for authentic reference standards for every compound. nih.gov The use of mass defect plots in FT-ICR MS data analysis helps in the identification of homologous series of halogenated compounds. scholaris.ca This non-targeted approach is particularly valuable for identifying novel or unexpected contaminants like bromodichlorodibenzofuran in complex environmental matrices. acs.orgscholaris.ca
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Halogen Quantification
While GC-MS and its high-resolution variants are excellent for identifying and quantifying specific organic compounds, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful technique for elemental analysis. rms-foundation.ch It can be used to determine the total concentration of halogens, such as bromine and chlorine, in a sample. spectroscopyonline.comsbq.org.br This information can be complementary to molecular mass spectrometry data.
Recent advancements in ICP-MS, particularly the use of tandem mass spectrometry (ICP-MS/MS) and reaction cell technology, have overcome challenges associated with halogen analysis, such as high ionization potentials and polyatomic interferences. nih.govthermofisher.comthermofisher.com For instance, bromine can be measured directly, while chlorine determination can be achieved by reacting it with a gas in the collision/reaction cell to form a new ion that is free from interferences. nih.govthermofisher.com ICP-MS can be used for both liquid and solid samples, with techniques like laser ablation being employed for the direct analysis of solids. spectroscopyonline.com This can be particularly useful for screening materials for the presence of brominated compounds. spectroscopyonline.com
Table 2: Comparison of Mass Spectrometric Techniques for Bromodichlorodibenzofuran Analysis
| Technique | Primary Application | Key Advantages | Limitations |
| GC-MS | Routine screening and identification | Widely available, provides structural information through fragmentation | Lower sensitivity and selectivity compared to HRMS, potential for interferences researchgate.net |
| HRGC-HRMS | Trace quantification, regulatory compliance | High sensitivity, high selectivity, high mass accuracy nih.govwaters.com | Higher cost and complexity |
| FT-ICR MS | Non-targeted analysis, identification of unknowns | Ultra-high resolution and mass accuracy, unambiguous formula determination uni-rostock.demdpi.com | Very high cost, specialized expertise required |
| ICP-MS | Total halogen content determination | High sensitivity for elemental analysis, can analyze various sample types rms-foundation.chspectroscopyonline.com | Does not provide molecular structure information |
Negative Ion Chemical Ionization (NICI) Mode Applications
Negative Ion Chemical Ionization (NICI) is a soft ionization technique that is particularly sensitive for electrophilic compounds, such as halogenated substances. chromatographyonline.com In NICI, analyte molecules capture low-energy electrons, often facilitated by a reagent gas like methane (B114726) or nitrogen, to form negative ions. chromatographyonline.comnih.gov This process results in less fragmentation compared to EI, often producing an abundant molecular ion or a simple fragmentation pattern, which increases the sensitivity and selectivity of the analysis. chromatographyonline.com
For polybrominated compounds, GC-ECNI-MS (Electron Capture Negative Ionization Mass Spectrometry) is a highly sensitive method, often monitoring the bromide ions (m/z 79 and 81). researchgate.netnih.gov While this approach is very sensitive, it can be non-selective as it detects any brominated compound that elutes at a particular time. researchgate.net However, for certain polybrominated compounds, characteristic fragment ions, such as phenoxide ions from the cleavage of an ether linkage, can provide more structural information. acs.orgresearchgate.net The choice of reagent gas can also influence the sensitivity and fragmentation patterns. For instance, nitrogen has been shown to be a suitable alternative to methane, offering advantages such as reduced ion source contamination and increased filament lifetime. nih.gov
Isomer-Specific Analytical Approaches
Differentiating between the various isomers of bromodichlorodibenzofuran is a significant analytical challenge, as isomers often have very similar physical and chemical properties. polyu.edu.hk However, their toxicities can vary significantly, making isomer-specific analysis crucial for accurate risk assessment.
High-resolution gas chromatography is the primary tool for separating isomers. nih.gov The choice of the GC column stationary phase is critical for achieving the desired separation. For complex mixtures of halogenated dioxins and furans, multiple GC columns with different selectivities may be required to resolve all isomers of interest. diva-portal.org
In addition to chromatographic separation, advanced mass spectrometric techniques can aid in isomer differentiation. Tandem mass spectrometry (MS/MS), where a specific ion is selected and fragmented, can produce unique fragmentation patterns for different isomers. lcms.cz Ion mobility spectrometry (IMS), which separates ions based on their size and shape, can be coupled with mass spectrometry (IM-MS) to provide an additional dimension of separation, allowing for the resolution of isomers that are not separated by chromatography alone. polyu.edu.hkwaters.com
For novel psychoactive substances, which also present significant isomer differentiation challenges, various analytical strategies have been developed, including the use of derivatization to improve chromatographic separation and the application of machine learning algorithms to analyze mass spectral data. nih.govuva.nl While not directly applied to bromodichlorodibenzofuran in the reviewed literature, these approaches highlight potential avenues for improving isomer-specific analysis of this compound.
Quality Assurance and Quality Control (QA/QC) in Environmental Analysis
The reliability and scientific credibility of data generated during the environmental analysis of bromodichlorodibenzofuran are contingent upon a robust and meticulously executed Quality Assurance (QA) and Quality Control (QC) program. researchgate.net QA encompasses the comprehensive plan for ensuring quality in all facets of a monitoring program, while QC consists of the specific procedural steps taken to validate the accuracy and precision of sampling and analysis. epa.gov For trace-level analysis of halogenated compounds like bromodichlorodibenzofuran, a holistic approach to QA/QC is essential, covering every stage from study design to final data reporting. researchgate.net
A foundational component of QA for analyzing halogenated dibenzo-p-dioxins (HDDs) and dibenzofurans (HDFs) is the development of a detailed Quality Assurance Project Plan (QAPP). epa.gov This document outlines the necessary QA/QC requirements and technical activities to ensure results meet established performance and acceptance criteria. epa.gov Key principles applicable to a monitoring program for bromodichlorodibenzofuran include establishing data quality objectives, using standardized analytical procedures, maintaining sample integrity, and ensuring complete documentation for traceability. epa.gov
Specific QC measures are integrated into the analytical workflow to monitor and verify the quality of the data. These procedures are critical for identifying and mitigating interferences that may arise from contaminants in solvents, reagents, and laboratory hardware, which can lead to analytical artifacts or elevated baselines. epa.gov Essential QA/QC procedures for the analysis of halogenated dibenzofurans include:
Analysis of Blanks : Laboratory reagent blanks are analyzed routinely to demonstrate that all materials and hardware are free from interferences under the conditions of the analysis. epa.gov Field blanks are also utilized to check for contamination during sample collection and transport. well-labs.com
Use of Labeled Surrogates : Carbon-13 labeled surrogates are often added to samples before extraction. epa.gov These standards are used to correct for the loss of analytes during sample processing and to assess the variability of the analytical instrument. epa.gov
Replicate Sample Analysis : Analyzing replicate samples provides a measure of the precision and reproducibility of the entire analytical method. epa.gov
Analysis of Spiked Samples : Known quantities of the target analyte or a related compound are added to a sample matrix (matrix spike) to evaluate the accuracy of the method and its performance in a specific matrix. epa.govwell-labs.com
Calibration Procedures : Instrumentation, such as high-resolution gas chromatography/mass spectrometry (HRGC/MS), must be calibrated with appropriate standards containing known concentrations of the analytes. epa.gov This ensures accurate quantification.
Audits and Documentation : Regular audits, comprehensive record-keeping, and the use of control charts are necessary to assess conformance with QA/QC requirements and to document data quality. researchgate.netepa.gov
Guidelines from the U.S. Environmental Protection Agency (EPA), such as those for the determination of halogenated dibenzo-p-dioxins and dibenzofurans, specify a rigorous QA/QC program to ensure the generated data is of known and defensible quality. epa.govosti.gov
Method Detection Limits and Quantification
The accurate quantification of bromodichlorodibenzofuran in environmental matrices is a significant analytical challenge due to its typically low concentrations and the complexity of the sample matrices. pops.intnih.gov The analytical sensitivity of a method is defined by its Method Detection Limit (MDL), which is the minimum measured concentration of a substance that can be reported with 99% confidence that it is distinguishable from method blank results. ecesis.netepa.gov The Practical Quantitation Limit (PQL) represents the lowest concentration that can be reliably quantified with acceptable precision and accuracy under routine laboratory conditions and is typically higher than the MDL. ecesis.net
The determination of MDLs for polyhalogenated dibenzofurans often follows procedures outlined by regulatory bodies like the U.S. EPA in 40 CFR Part 136, Appendix B. epa.govwef.org This process involves the analysis of at least seven replicate samples spiked at a concentration one to five times the estimated MDL. wef.org For the analysis of polyhalogenated dibenzofurans (PHDFs) in ambient air using EPA Method TO-9A, MDLs in the range of 0.01 to 0.2 picograms per cubic meter (pg/m³) can be achieved, allowing for the accurate quantification of concentrations as low as 0.2 pg/m³. well-labs.comepa.gov The specific MDL is influenced by the sample matrix, the analyte, and the instrumentation used. epa.gov
Advanced analytical techniques such as gas chromatography tandem mass spectrometry (GC-MS/MS) and high-resolution mass spectrometry (HRMS) are essential for achieving the low detection limits required. pops.intnih.gov GC-MS/MS, for instance, provides high selectivity and sensitivity through multiple reaction monitoring, which is crucial for identifying specific congeners in complex environmental samples. nih.gov
Research has successfully quantified bromodichlorodibenzofuran congeners in environmental samples, particularly in soil and debris from combustion sources where brominated and chlorinated precursors are present. One study investigating soil from a recycling plant fire found that mixed halogenated dibenzofurans were present, with monobromo-dichlorodibenzofuran being the most prevalent congener identified. nih.gov
| Compound | Concentration Range (ng/g) | Analytical Method |
|---|---|---|
| Monobromo-dichlorodibenzofuran | 8.6 - 180 | GC-MS/MS |
| Dibromo-dichlorodibenzo-p-dioxin | 0.41 - 10 | GC-MS/MS |
Another study analyzing simulated household fire debris also quantified mixed bromo-/chloro- dibenzofurans (PXDFs), finding concentrations in the parts-per-billion range. researchgate.net
| Compound Group | Concentration Range (ppb or ng/g) | Analytical Method |
|---|---|---|
| PXDFs (Mixed Bromo-/Chloro- Dibenzofurans) | 0.01 - 5.32 | APGC-MS/MS |
| PBDFs (Polybrominated Dibenzofurans) | 0.18 - 82.11 | APGC-MS/MS |
These findings underscore the importance of sensitive and specific analytical methods for the quantification of bromodichlorodibenzofuran, as its presence in certain environmental contexts has been confirmed at significant concentrations. nih.gov
Future Directions in Bromodichlorodibenzofuran Research
Development of Novel Green Synthetic Routes
The pursuit of environmentally benign chemical processes has led to the emergence of "green chemistry," a field dedicated to designing products and processes that minimize the use and generation of hazardous substances. nih.gov In the context of bromodichlorodibenzofuran, future research will likely focus on developing novel green synthetic routes that move away from traditional methods, which may involve harsh reagents and produce unwanted byproducts.
One promising avenue is the exploration of plant-mediated synthesis. This approach, which has been successfully used to create nanoparticles, harnesses the reducing and stabilizing agents present in plant extracts to facilitate chemical reactions under mild conditions. nih.gov For instance, researchers have used aqueous extracts of broccoli florets to synthesize silver nanoparticles from silver nitrate. nih.gov The principles of this method, which leverages the inherent biochemical pathways of plants, could potentially be adapted for the controlled synthesis of specific bromodichlorodibenzofuran isomers. nih.gov This would involve identifying suitable plant species and optimizing reaction conditions such as pH and temperature to achieve the desired halogenation pattern on the dibenzofuran (B1670420) backbone. nih.gov
Another area of development is the use of enzymatic catalysis. Biocatalysts, such as halogenating enzymes, could offer a high degree of specificity and efficiency in the synthesis of bromodichlorodibenzofuran. This would not only reduce the environmental footprint of the synthesis process but also provide a more controlled way to produce specific congeners for toxicological and environmental studies.
| Green Synthesis Approach | Principle | Potential Application to Bromodichlorodibenzofuran |
| Plant-Mediated Synthesis | Utilization of phytochemicals in plant extracts as reducing and stabilizing agents. nih.gov | Controlled halogenation of dibenzofuran using specific plant extracts and optimized reaction conditions. nih.gov |
| Enzymatic Catalysis | Use of specific enzymes (e.g., halogenases) to catalyze the addition of bromine and chlorine atoms. | Highly selective synthesis of specific bromodichlorodibenzofuran isomers for analytical standards and research. |
Advanced Understanding of Formation Pathways in Complex Environmental Systems
A critical area of ongoing research is to elucidate the formation pathways of bromodichlorodibenzofuran in real-world environmental systems. These compounds are often unintentional byproducts of industrial processes and combustion. nih.gov
One major focus is on thermal processes, such as waste incineration and accidental fires, where brominated flame retardants are present. nih.gov Research has shown that under thermal stress, precursors like polybrominated diphenyl ethers (PBDEs) can lead to the formation of polybrominated dibenzofurans (PBDFs) and mixed halogenated dibenzofurans. nih.gov The key formation mechanisms include precursor pathways, where the basic molecular structure is already present, and de novo synthesis, where the compounds are formed from smaller, unrelated molecules. nih.gov Future studies will aim to build more complex models that can predict the formation of specific bromodichlorodibenzofuran isomers under varying conditions of temperature, oxygen levels, and the presence of other chemicals. nih.gov
Another important environmental context is the degradation of plastics in marine environments. rsc.org Plastic debris, which is a significant and growing component of ocean pollution, can degrade over time through exposure to sunlight, oxidation, and physical stress. rsc.org This degradation can lead to the formation of smaller chemical fragments. rsc.org While the direct formation of bromodichlorodibenzofuran from common plastics is not a primary pathway, the presence of brominated flame retardants in many plastics raises questions about the potential for these compounds to be released and transformed in the marine environment. Future research will need to investigate the long-term fate of these additives and their potential to contribute to the formation of mixed halogenated dibenzofurans.
| Formation Context | Key Processes | Research Focus |
| Thermal Processes | Precursor pathways, de novo synthesis, pyrolysis, combustion. nih.gov | Predictive modeling of isomer formation under different thermal conditions. nih.gov |
| Plastic Degradation | Photo-oxidation, hydrolysis, biodegradation of plastic additives. rsc.org | Investigating the transformation of brominated flame retardants from plastics into bromodichlorodibenzofurans in marine environments. rsc.org |
Innovative Strategies for Environmental Remediation and Transformation
Given the potential persistence of bromodichlorodibenzofuran in the environment, developing effective remediation strategies is a high priority. A promising approach is in situ biogeochemical transformation (ISBGT), which utilizes naturally occurring or microbially-induced iron-containing minerals to degrade contaminants. frtr.gov
ISBGT has shown effectiveness in treating a range of halogenated organic compounds. frtr.gov The primary mechanism for the degradation of some chlorinated solvents is β-elimination, which involves the simultaneous removal of halogen atoms from adjacent carbon atoms. frtr.gov For bromodichlorodibenzofuran, this could potentially lead to the cleavage of the furan (B31954) ring and the formation of less complex and more biodegradable compounds. Engineered ISBGT systems, where amendments are added to the subsurface to stimulate the growth of iron-reducing bacteria and the formation of reactive minerals, could be a viable strategy for cleaning up contaminated sites. frtr.gov
Future research in this area will focus on optimizing ISBGT for bromodichlorodibenzofuran by identifying the most effective mineral phases and microbial communities. Laboratory and pilot-scale studies will be crucial to determine the degradation rates and pathways specific to this compound and to ensure that the transformation products are indeed less toxic.
Integration of Multi-Omics Approaches in Biotransformation Studies
To fully understand the biological effects and transformation of bromodichlorodibenzofuran, researchers are turning to multi-omics approaches. frontiersin.orgthermofisher.com This involves the simultaneous analysis of different layers of biological information, such as the genome (genomics), transcriptome (transcriptomics), proteome (proteomics), and metabolome (metabolomics). thermofisher.com By integrating these datasets, scientists can gain a more comprehensive picture of how an organism responds to exposure to a xenobiotic like bromodichlorodibenzofuran. nih.gov
For example, a multi-omics study could reveal changes in gene expression, protein levels, and metabolic pathways in an organism exposed to bromodichlorodibenzofuran. nih.gov This can help to identify the specific enzymes and biochemical pathways involved in its biotransformation, as well as any potential mechanisms of toxicity. nih.gov These insights are crucial for assessing the risks associated with this compound and for developing biomarkers of exposure.
The application of multi-omics to study the interaction between host organisms and their gut microbiota is also a burgeoning field. nih.gov The gut microbiome can play a significant role in the metabolism of foreign compounds, and multi-omics can help to unravel the complex interplay between host and microbial biotransformation of bromodichlorodibenzofuran.
| Omics Field | Level of Analysis | Contribution to Bromodichlorodibenzofuran Research |
| Genomics | DNA | Identifies genetic predispositions to susceptibility or resistance to toxicity. |
| Transcriptomics | RNA | Reveals changes in gene expression in response to exposure, highlighting affected biological pathways. thermofisher.com |
| Proteomics | Proteins | Identifies proteins that are up- or down-regulated, providing insights into cellular responses and enzymatic activity. thermofisher.com |
| Metabolomics | Metabolites | Characterizes the metabolic byproducts of biotransformation and identifies disruptions in normal metabolic pathways. thermofisher.com |
High-Throughput Screening for Mechanistic Insights
High-throughput screening (HTS) is a powerful tool that allows for the rapid testing of a large number of compounds for their biological activity. bmglabtech.com In the context of bromodichlorodibenzofuran, HTS can be used to screen different isomers and related compounds for their potential to interact with specific biological targets, such as receptors or enzymes. evotec.com This can provide valuable information about the structure-activity relationships of these compounds and help to identify the most potent and potentially toxic isomers. evotec.com
HTS assays can be designed to measure a wide range of cellular responses, from cell viability and proliferation to the activation of specific signaling pathways. wikipedia.org By using automated liquid handling systems and robotic platforms, researchers can perform these assays in a miniaturized format, allowing for the efficient screening of large compound libraries. youtube.com The data generated from HTS can then be used to build predictive models of toxicity and to prioritize compounds for further in-depth testing. evotec.com
Future directions in this area will involve the development of more sophisticated HTS assays that can capture the complexity of biological systems, such as co-culture models and three-dimensional cell cultures. These advanced models will provide more physiologically relevant data and improve the translation of in vitro findings to in vivo effects.
Application of Advanced Analytical Techniques for Trace Analysis and Isomer Profiling
The accurate detection and quantification of bromodichlorodibenzofuran in complex environmental and biological matrices require highly sensitive and selective analytical techniques. sapub.org Future research will continue to rely on and advance the capabilities of these methods for trace analysis and the profiling of different isomers.
Hyphenated techniques, which combine two or more analytical methods, are particularly powerful for this purpose. numberanalytics.com Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are indispensable tools for separating complex mixtures and identifying individual compounds based on their mass-to-charge ratio. numberanalytics.com The development of ultra-high-pressure liquid chromatography (UHPLC) has further enhanced the separation power and reduced analysis times, enabling a more detailed characterization of complex impurity profiles. pharmtech.com
For isomer-specific analysis, which is crucial for understanding the toxicology of bromodichlorodibenzofuran, advanced chromatographic techniques are essential. The use of specialized capillary columns in GC can provide the high resolution needed to separate different isomers. Furthermore, high-resolution mass spectrometry (HRMS) allows for the precise determination of the elemental composition of a molecule, aiding in the confident identification of unknown compounds.
| Analytical Technique | Principle | Application in Bromodichlorodibenzofuran Analysis |
| GC-MS | Separates volatile and semi-volatile compounds followed by mass-based detection. numberanalytics.com | Isomer-specific quantification in environmental samples like soil and air. |
| LC-MS | Separates compounds in a liquid phase before mass analysis. numberanalytics.com | Analysis of less volatile transformation products in biological matrices. |
| UHPLC | Uses smaller particles and higher pressures for improved separation efficiency. pharmtech.com | Rapid and high-resolution profiling of multiple bromodichlorodibenzofuran congeners. |
| HRMS | Provides highly accurate mass measurements. sapub.org | Confident identification of unknown transformation products and environmental contaminants. |
Q & A
Q. What analytical methods are recommended for detecting trace levels of bromodichloro-dibenzofuran in environmental samples?
To detect trace levels of bromodichloro-dibenzofuran, high-resolution gas chromatography coupled with low-resolution mass spectrometry (HRGC/LRMS) is widely used, particularly with 30m DB-5 columns for isomer separation. Calibration curves with correlation coefficients (R² > 0.98) and NIST-certified standards ensure accuracy. Triplicate sampling and ANOVA statistical validation (p < 0.05) minimize experimental error .
Q. How can researchers validate the structural configuration of bromodichloro-dibenzofuran complexes?
Q. What methodologies are effective for synthesizing isotopically labeled analogs of bromodichloro-dibenzofuran?
Synthesis of ¹³C-labeled analogs (e.g., 1,2,3,6,7,8-hexachloro[¹³C₁₂]dibenzofuran) involves halogenation of dibenzofuran precursors under controlled conditions. Purification via column chromatography and validation using HRGC/LRMS ensures isotopic purity, critical for tracer studies in environmental fate analysis .
Advanced Research Questions
Q. How do combustion parameters influence the formation of bromodichloro-dibenzofuran in waste incineration?
Key parameters include oxygen concentration (O₂), HCl/Cl₂ ratios, and quench rates. Pilot-scale combustor experiments show that higher Cl₂ availability promotes halogenation of dibenzofuran precursors. Stepwise regression analysis can model yields, with optimal suppression achieved via sorbent injection (e.g., calcium-based sorbents) at temperatures <300°C .
Q. What kinetic models explain the pyrolysis and oxidation of bromodichloro-dibenzofuran at low concentrations?
A detailed kinetic mechanism validated in perfectly stirred reactors (500–950°C) incorporates unimolecular decomposition pathways and radical-initiated oxidation. Coupled cluster theory and experimental data (1–2 ppm concentration ranges) identify rate-limiting steps, such as C–O bond cleavage, critical for predicting pollutant abatement .
Q. What strategies enhance the aerobic biodegradation of bromodichloro-dibenzofuran in contaminated soils?
Bacterial strains (e.g., Bacillus sp. SS2 and Serratia sp. SSA1) isolated from tropical soils degrade chlorinated dibenzofurans via lateral dioxygenase pathways. Optimize degradation by maintaining pH 7–8, 30°C, and supplementing with biphenyl co-substrates to induce enzyme expression .
Q. How do researchers address discrepancies in toxic equivalency factors (TEFs) for bromodichloro-dibenzofuran isomers?
TEF discrepancies stem from congener-specific receptor binding affinities. Use in vitro aryl hydrocarbon receptor (AhR) activation assays paired with in silico docking simulations (e.g., molecular dynamics) to refine isomer-specific TEFs. Cross-validate with epidemiological data from cohort studies .
Q. What experimental designs minimize artifacts in sediment-air partitioning studies of bromodichloro-dibenzofuran?
Use fugacity meters and precision-controlled flux chambers to measure partition coefficients (Kₒc). Avoid artifacts by pre-treating sediments to remove labile organic matter and conducting experiments under inert atmospheres. Statistical control charts (accuracy ±5%) ensure reproducibility .
Q. How can multi-omics approaches elucidate the biosynthetic pathways of dibenzofuran derivatives in natural systems?
Metabolomics (LC-MS/MS) and transcriptomics (RNA-seq) of endophytic fungi or plants reveal cytochrome P450-mediated oxidative coupling of phenolic precursors. CRISPR-Cas9 knockout studies confirm gene clusters responsible for dibenzofuran backbone assembly .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
